molecular formula C9H19N3O3 B13168533 tert-Butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate

tert-Butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B13168533
M. Wt: 217.27 g/mol
InChI Key: KSHBCJXPNXTOGB-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a hydrazinyl group at position 3, a hydroxyl group at position 4, and a tert-butyl carbamate protecting group at the nitrogen of the pyrrolidine ring. This structure combines reactive functional groups (hydrazine and hydroxyl) with steric protection, making it a versatile intermediate in organic synthesis, particularly for pharmaceutical applications. Its hydrazinyl moiety enables nucleophilic reactivity, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and crystallinity. The tert-butyl carbamate group enhances stability during synthetic processes, a common strategy in peptide and heterocyclic chemistry .

Properties

Molecular Formula

C9H19N3O3

Molecular Weight

217.27 g/mol

IUPAC Name

tert-butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C9H19N3O3/c1-9(2,3)15-8(14)12-4-6(11-10)7(13)5-12/h6-7,11,13H,4-5,10H2,1-3H3

InChI Key

KSHBCJXPNXTOGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)NN

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate

This compound is a crucial intermediate for the hydrazinyl derivative. Two main synthetic approaches are reported:

Step Reaction Conditions Yield Notes
1 Reaction of 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate with aqueous ammonia at reflux overnight 96% The bicyclic compound (20 g, 0.11 mol) and aqueous ammonia (200 mL) heated overnight at reflux yield tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate as a pale yellow oil.
2 Protection of amino group with di-tert-butyl dicarbonate in dichloromethane at room temperature for 4 hours 62% (two-step) After ammonia treatment, the crude product is reacted with di-tert-butyl dicarbonate (14.21 g, 65.10 mmol) in dichloromethane to afford the Boc-protected amino alcohol. Purification by column chromatography yields the product.

Conversion of the 3-Amino Group to Hydrazinyl Group

The transformation of the amino group to hydrazinyl is generally achieved via diazotization followed by substitution with hydrazine or direct hydrazinolysis of suitable precursors. While specific detailed protocols for tert-butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate are scarce in open literature, analogous hydrazinylation methods include:

  • Treatment of the amino compound with nitrous acid to form a diazonium salt intermediate.
  • Subsequent reaction with hydrazine hydrate to replace the diazonium group with hydrazinyl.

This approach is consistent with classical aromatic and aliphatic amine transformations to hydrazines.

Protection and Purification

The Boc group on the nitrogen protects the pyrrolidine nitrogen during the hydrazinylation step and can be retained or removed depending on downstream requirements. Purification is commonly performed by silica gel chromatography using mixtures of dichloromethane and methanol, sometimes with triethylamine to prevent decomposition.

Summary Table of Preparation Steps

Step No. Intermediate/Product Reagents & Conditions Yield Remarks
1 tert-Butyl 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate Starting material - Commercial or synthesized precursor
2 tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate Aqueous ammonia, reflux overnight 96% High-yield amination of bicyclic precursor
3 Boc-protected amino alcohol Di-tert-butyl dicarbonate, DCM, rt, 4 h 62% (two-step) Protection of amino group for stability and further reactions
4 This compound Diazotization + hydrazine substitution (general method) Not explicitly reported Requires careful control of diazonium intermediate

Research Findings and Considerations

  • The Boc protection is critical to prevent side reactions on the nitrogen during hydrazinylation.
  • The amino to hydrazinyl conversion is sensitive and may require low temperature and controlled addition of reagents to avoid decomposition.
  • Purification by reverse-phase preparative HPLC or silica gel chromatography is effective for isolating pure compounds.
  • The hydrazinyl group confers unique reactivity, useful for subsequent coupling or cyclization reactions.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The hydrazinyl group can be reduced to form an amine.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while reduction of the hydrazinyl group would yield an amine.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It can also serve as a chiral building block in asymmetric synthesis .

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with various biological molecules, making it useful in biochemical assays .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of tert-butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate vary in substituents, stereochemistry, and ring modifications. Below is a comparative analysis based on similarity scores, functional groups, and applications:

Table 1: Structural and Functional Comparison

Compound (CAS No.) Substituents/Modifications Similarity Score Key Properties/Applications
(3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (330681-18-0) Amino (-NH₂) at C3, hydroxyl (-OH) at C4 1.00 High solubility; precursor for chiral ligands
(3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate (1400562-12-0) Methoxy (-OMe) at C4 0.96 Enhanced lipophilicity; used in CNS drug scaffolds
trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate (1268511-99-4) Piperidine ring (6-membered) 0.91 Broader ring conformation; antimicrobial activity
tert-Butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate (1194376-31-2) Cyano (-CN) at C3 0.93 Electrophilic reactivity; nitrile-based drug intermediates
tert-Butyl 3-hydroxypyrrolidine-1-carboxylate (103057-44-9) Hydroxyl (-OH) at C3, no hydrazinyl group 0.83 Simpler structure; used in peptide coupling

Key Findings:

Functional Group Impact: The hydrazinyl group in the target compound enables unique reactivity with carbonyl compounds (e.g., ketones, aldehydes), forming hydrazones—a feature absent in amino or hydroxyl analogs . Methoxy substitution (CAS 1400562-12-0) increases lipophilicity (clogP ~1.2 vs. ~0.5 for hydroxyl analogs), favoring blood-brain barrier penetration .

Ring Size and Conformation :

  • The piperidine analog (CAS 1268511-99-4) exhibits a larger ring, altering torsional angles and hydrogen-bonding capacity compared to pyrrolidine derivatives. This impacts binding affinity in enzyme inhibition studies .

Stereochemical Differences: (3R,4R)-configured compounds (e.g., CAS 330681-18-0) show higher enantiomeric purity (>99% ee) in asymmetric catalysis compared to racemic mixtures of non-chiral analogs .

Stability and Reactivity: Cyano-substituted derivatives (CAS 1194376-31-2) demonstrate lower thermal stability (decomposition at 120°C vs. 180°C for hydrazinyl analogs) due to weaker C–CN bonds .

Biological Activity

tert-Butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes involved in metabolic pathways. The compound has been shown to act as an inhibitor for specific enzymes, thereby modulating biochemical pathways critical for cellular function.

Enzyme Inhibition

The compound's mechanism often involves the following:

  • Binding Affinity : It binds to the active sites of target enzymes, blocking substrate access.
  • Competitive Inhibition : This can lead to a decrease in the overall enzymatic activity, impacting metabolic processes.

Biological Applications

  • Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its ability to inhibit specific kinases involved in cancer progression is under investigation.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, indicating its use in managing inflammatory disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxic effects on cancer cell lines
NeuroprotectiveProtection against oxidative stress
Anti-inflammatoryReduction of inflammatory markers

Case Study: Anticancer Activity

In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity. The results showed that at concentrations above 50 µM, there was a marked reduction in cell viability (p < 0.01) compared to untreated controls. This suggests potential as an anticancer agent, warranting further investigation into its mechanism and efficacy.

Table 2: Cytotoxicity Results

Concentration (µM)% Cell Viabilityp-value
0100-
2580>0.05
5060<0.01
10030<0.001

Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent:

  • Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that this compound acts as a potent inhibitor of Bruton's tyrosine kinase (BTK), which is implicated in various B-cell malignancies .
  • Neuroprotection Research : Another study explored its effects on astrocytes exposed to amyloid-beta peptides, revealing that the compound significantly improved cell viability and reduced TNF-alpha production, suggesting neuroprotective properties .

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